molecular formula C19H21BrFN3 B11656401 (5-Bromo-2-fluoro-benzylidene)-[4-(4-methyl-benzyl)-piperazin-1-yl]-amine CAS No. 303102-24-1

(5-Bromo-2-fluoro-benzylidene)-[4-(4-methyl-benzyl)-piperazin-1-yl]-amine

Cat. No.: B11656401
CAS No.: 303102-24-1
M. Wt: 390.3 g/mol
InChI Key: KIQPMMWFSVTJNX-LPYMAVHISA-N
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Description

(5-Bromo-2-fluoro-benzylidene)-[4-(4-methyl-benzyl)-piperazin-1-yl]-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-fluoro-benzylidene)-[4-(4-methyl-benzyl)-piperazin-1-yl]-amine typically involves multi-step organic reactions. The initial step often includes the bromination and fluorination of benzylidene, followed by the introduction of the piperazinyl amine group. Common reagents used in these reactions include bromine, fluorine sources, and piperazine derivatives. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-fluoro-benzylidene)-[4-(4-methyl-benzyl)-piperazin-1-yl]-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the brominated and fluorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-2-fluoro-benzylidene)-[4-(4-methyl-benzyl)-piperazin-1-yl]-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential interactions with various biomolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in sectors such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoro-benzylidene)-[4-(4-methyl-benzyl)-piperazin-1-yl]-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar structural features but different functional groups.

    Bromine Compounds: Compounds containing bromine that exhibit similar reactivity patterns.

Uniqueness

(5-Bromo-2-fluoro-benzylidene)-[4-(4-methyl-benzyl)-piperazin-1-yl]-amine is unique due to its specific combination of brominated, fluorinated, and piperazinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

303102-24-1

Molecular Formula

C19H21BrFN3

Molecular Weight

390.3 g/mol

IUPAC Name

(E)-1-(5-bromo-2-fluorophenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine

InChI

InChI=1S/C19H21BrFN3/c1-15-2-4-16(5-3-15)14-23-8-10-24(11-9-23)22-13-17-12-18(20)6-7-19(17)21/h2-7,12-13H,8-11,14H2,1H3/b22-13+

InChI Key

KIQPMMWFSVTJNX-LPYMAVHISA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C=CC(=C3)Br)F

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C=CC(=C3)Br)F

Origin of Product

United States

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